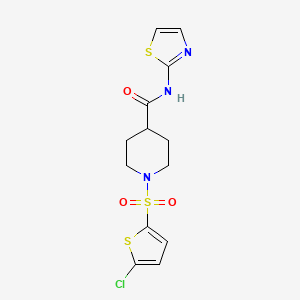

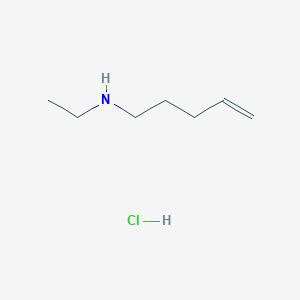

![molecular formula C16H17N5O3 B2368804 1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1786208-43-2](/img/structure/B2368804.png)

1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a white solid with a yield of 76% . It has a melting point of 152–156 °C .

Molecular Structure Analysis

The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, its FTIR spectrum shows peaks at 3296 (N–H str.), 3113 (C–H str., triazole ring), 2984 (C–H str., aliphatic), 1654 (C=O sym. str., amide), 1539, 1450 (C=C str., aromatic ring), cm −1 . Its 1H NMR and 13C NMR spectra have also been reported .Physical And Chemical Properties Analysis

As mentioned earlier, the compound is a white solid with a melting point of 152–156 °C . Its 1H NMR and 13C NMR spectra provide further insight into its chemical properties .Applications De Recherche Scientifique

3. Intermediates for 202189-78-4

- Summary of Application: The compound with CAS number 202189-76-2, which has a similar structure to the compound you mentioned, is used as an intermediate in the synthesis of the compound with CAS number 202189-78-4 .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The outcomes of this application are not provided in the source .

4. Antimicrobial Activity

- Summary of Application: Some derivatives of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan have been synthesized and screened for in-silico studies and in-vitro antibacterial activity .

- Methods of Application: The benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide. Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .

- Results or Outcomes: Molecular docking against the 4URO receptor demonstrated that molecule 4c showed a maximum dock score of (-) 8.0 kcal/mol. MD simulation data reflected the stable ligand-receptor interaction. As per MM/PBSA analysis, the maximum free binding energy of (-) 58.831 kJ/mol was exhibited by 4c. DFT calculation data confirmed that most of the molecules were soft molecules with electrophilic nature .

5. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative

- Summary of Application: The compound (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide (3) with extended conjugation was synthesized by coupling a styryl substituent into the bis(HBO) 1 structure. Probe 3 exhibited bright red emission (λem ≈ 600 nm) with a large Stokes shift (Δλ ≈ 210 nm), attributing to strong ICT .

- Methods of Application: Probe 3 was found to be a useful tool for quantifying fluoride content in solution by both absorbance and emission measurements .

- Results or Outcomes: The fluoride binding of 3 was assumed to occur via strong intermolecular hydrogen bonding with the F− anion (K = 3413). The association stoichiometry for the 3-F complex was found to be (1:1) according to the Benesi-Hildebrand method .

6. Synthesis of Novel Compounds

- Summary of Application: New novel derivatives of 1-(5/6-mono substituted or 5,6-disubstituted benzo oxazol-2-yl)methyl)-6-(4- substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide (8a-f as per Scheme-1) were prepared by condensation of 4-substituted phenyl phosphorodichloridates (7a-f) with 1-(5/6-mono substituted or 5,6-disubstituted benzo oxazol-2-yl)methyl)-1H-imidazole-4,5-diyl) dimethanol (6a-f) .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The outcomes of this application are not provided in the source .

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-19-20-14(23-10)9-17-15(22)12-6-4-8-21(12)16-18-11-5-2-3-7-13(11)24-16/h2-3,5,7,12H,4,6,8-9H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTUMZHQNVZTDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)